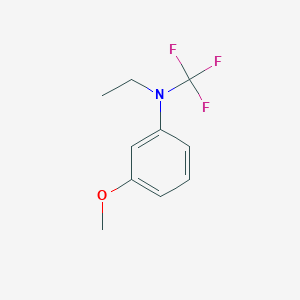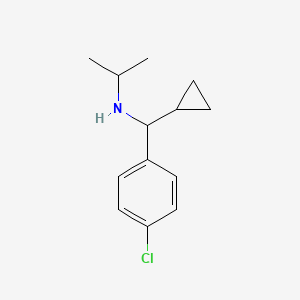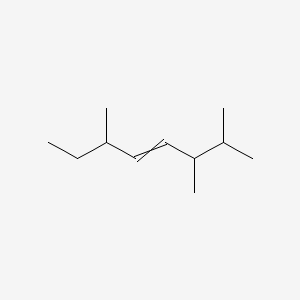![molecular formula C7H6N2S B13950092 1H-Thiopyrano[3,2-D]pyrimidine CAS No. 42377-24-2](/img/structure/B13950092.png)
1H-Thiopyrano[3,2-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Thiopyrano[3,2-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a larger family of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
准备方法
The synthesis of 1H-Thiopyrano[3,2-D]pyrimidine can be achieved through several methods. One common approach involves the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives . This reaction is typically carried out in aqueous ethanol at room temperature using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer catalysts . This method is notable for its high yields, energy efficiency, and operational simplicity, making it suitable for industrial-scale production.
化学反应分析
1H-Thiopyrano[3,2-D]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in photochemical reactions mediated by eosin Y, which involves oxidative and reductive quenching cycles . Additionally, it can undergo nucleophilic addition and substitution reactions, leading to the formation of various derivatives with potential biological activities . Common reagents used in these reactions include barbituric acid, malononitrile, and arylaldehyde derivatives .
科学研究应用
1H-Thiopyrano[3,2-D]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to inhibit protein kinases, which are essential enzymes for controlling cell growth and differentiation . The compound also exhibits anti-inflammatory, antimicrobial, and antiviral activities, making it a valuable candidate for drug development . In addition to its biological applications, this compound is used in materials science for the development of novel organic materials with unique photochemical properties .
作用机制
The mechanism of action of 1H-Thiopyrano[3,2-D]pyrimidine involves the inhibition of specific molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of protein kinases, which play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, and metabolism . By inhibiting these enzymes, the compound can effectively disrupt the proliferation of cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
相似化合物的比较
1H-Thiopyrano[3,2-D]pyrimidine can be compared with other similar compounds such as pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine . These compounds share a similar heterocyclic structure but differ in the position of the nitrogen atoms within the ring. While all these compounds exhibit diverse biological activities, this compound is unique due to the presence of a sulfur atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
42377-24-2 |
|---|---|
分子式 |
C7H6N2S |
分子量 |
150.20 g/mol |
IUPAC 名称 |
1H-thiopyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-7(10-3-1)4-8-5-9-6/h1-5H,(H,8,9) |
InChI 键 |
JXZQHDYDNPDBLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=CN=CNC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
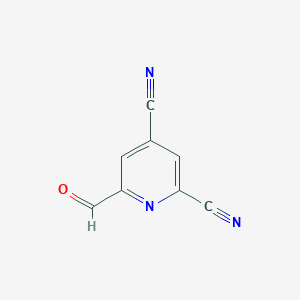
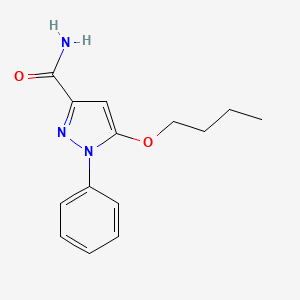



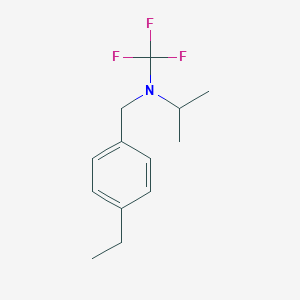
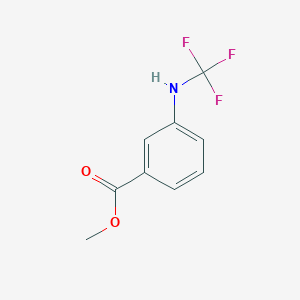

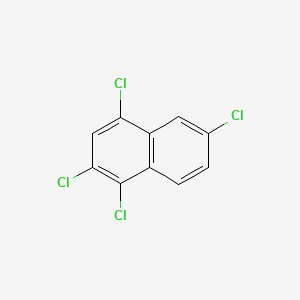
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
